2-(2-Bromo-4-fluorophenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one
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Overview
Description
2-(2-Bromo-4-fluorophenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromo-fluorophenyl group and a methylpyrimidinyl group attached to a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluorophenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Bromo-Fluorophenyl Intermediate: This step involves the bromination and fluorination of a phenyl ring using reagents such as bromine and fluorine sources under controlled conditions.
Attachment of the Piperidine Ring: The bromo-fluorophenyl intermediate is then reacted with a piperidine derivative, often under basic conditions, to form the piperidine ring.
Introduction of the Methylpyrimidinyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluorophenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the ethanone moiety.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the ethanone linkage.
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) or electrophiles (e.g., alkyl halides) under appropriate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction reactions may lead to changes in the oxidation state of the compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-4-chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
- 2-(2-Bromo-4-fluorophenyl)-1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone
- 2-(2-Bromo-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propanone
Uniqueness
The uniqueness of 2-(2-Bromo-4-fluorophenyl)-1-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}ethan-1-one lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of both bromo and fluoro substituents on the phenyl ring, along with the methylpyrimidinyl group, may result in unique interactions with biological targets or reagents.
Properties
IUPAC Name |
2-(2-bromo-4-fluorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrFN3O2/c1-12-10-21-18(22-11-12)25-15-4-6-23(7-5-15)17(24)8-13-2-3-14(20)9-16(13)19/h2-3,9-11,15H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUXGVYEARKBDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3=C(C=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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